5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one
Overview
Description
The compound “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as a catalyst . The structures of the resulting chalcones were established using spectroscopic techniques .Chemical Reactions Analysis
The compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Additionally, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes .Scientific Research Applications
Pharmacological Activities
Benzothiazepines, including compounds structurally related to "5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one," exhibit a range of biological activities such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocking effects. These compounds are of particular interest for lead discovery in drug research, prompting the development of diverse synthetic methods for their preparation. Their structure-activity relationship is crucial for medicinal chemists to develop newer compounds with potential efficacy and safety improvements (Dighe et al., 2015).
Carcinogenicity Studies
Research on thiophene analogs, including those structurally related to the compound , has evaluated their potential carcinogenicity. These studies have synthesized and assessed thiophene derivatives for their carcinogenic potential, providing insights into their safety profiles. While in vitro evaluations indicate potential risks, the comprehensive chemical and biological behaviors of these compounds suggest a complex interaction with biological systems, underscoring the importance of thorough in vivo assessments (Ashby et al., 1978).
Biodegradation and Environmental Impact
Condensed thiophenes, including benzothiophene derivatives, are significant organosulfur compounds in petroleum and fossil fuel products, with implications for environmental pollution and biodegradation. Studies focusing on the biodegradation of benzothiophenes review the types of organosulfur compounds in petroleum, their toxicity, and biodegradation pathways. Such research is vital for understanding the environmental impact and degradation processes of these compounds, contributing to the development of more sustainable chemical practices (Kropp & Fedorak, 1998).
Synthetic Methodologies
The synthesis of benzothiazepines and related compounds is a critical area of research, providing the foundation for the development of new pharmaceuticals. Synthetic approaches to these compounds have evolved, allowing for the exploration of their biological activities and potential therapeutic applications. Reviews on synthetic strategies offer comprehensive insights into the methodologies employed for creating diverse and biologically active molecules, serving as a resource for chemists seeking to design and synthesize new derivatives (Teli et al., 2023).
Safety And Hazards
The safety data sheet for a related compound, Benzo[b]thiophen-3-yl-2-bromoethan-1-one, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs, including “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in pharmaceutical sciences and materials chemistry .
properties
IUPAC Name |
(5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVXLKCPTUUBP-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C\3/C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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